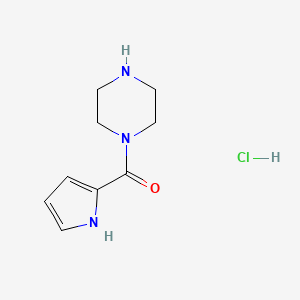

1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride

Descripción

Propiedades

IUPAC Name |

piperazin-1-yl(1H-pyrrol-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12;/h1-3,10-11H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFRHWJEQFWROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride typically involves the reaction of 1H-pyrrole-2-carboxylic acid with piperazine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Synthetic Route:

Starting Materials: 1H-pyrrole-2-carboxylic acid and piperazine.

Coupling Agent: Commonly used agents include N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Solvent: Dichloromethane or dimethylformamide.

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Hydrochloride Salt Formation: The product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrrole ring, leading to the formation of pyrrole-2,3-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents include alkyl halides or acyl chlorides, leading to the formation of N-substituted piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Pyrrole-2,3-dione derivatives.

Reduction: Hydroxyl derivatives.

Substitution: N-substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Initial studies suggest its potential as an antidepressant or anxiolytic agent due to its ability to modulate biological pathways involved in mood regulation.

Cancer Research

The compound's structural features may allow it to act as a scaffold for developing new anticancer drugs. Similar compounds have been noted for their ability to inhibit tumor growth and metastasis, suggesting that 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride could be explored further in oncological studies .

Neuroprotective Effects

A study highlighted the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The interaction with serotonin receptors was particularly noted, indicating a pathway for potential therapeutic applications in treating conditions like Alzheimer's disease .

Antibiotic Synergism

Research into antibiotic adjuvants has shown that piperazine derivatives can enhance the activity of conventional antibiotics against multi-drug resistant bacteria. This suggests that 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride could be developed into a compound that aids in overcoming resistance mechanisms in pathogens like Acinetobacter baumannii .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Pyridyl) piperazine | Contains a pyridine ring | Potential anti-cancer properties |

| 1-(3-Methylpyridin-2-yl) piperazine | Substituted at the pyridine position | Enhanced lipophilicity for blood-brain barrier penetration |

| 1-(Indol-3-yl) piperazine | Indole substitution | Known for its role in serotonin receptor modulation |

| 4-(Pyridin-3-yl) piperazine | Pyridine ring at a different position | Exhibits different receptor binding profiles |

This table illustrates the diversity within piperazine derivatives while emphasizing the unique structural features of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride that may confer specific biological activities.

Mecanismo De Acción

The mechanism of action of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The carbonyl group and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Molecular Targets and Pathways:

Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

Receptors: It may bind to receptors, modulating signal transduction pathways.

Ion Channels: The compound can influence ion channel activity, altering cellular excitability.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Features

Piperazine derivatives differ primarily in their substituents, which dictate their physicochemical and biological behaviors. Key examples include:

| Compound Name | Substituent(s) on Piperazine | Key Structural Features |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine HCl | 3-Chlorophenyl | Electron-withdrawing Cl group |

| 1-(2-Methoxyphenyl)piperazine HCl | 2-Methoxyphenyl | Electron-donating OCH3 group |

| 1-(4-Fluorophenyl)piperazine HCl | 4-Fluorophenyl | Polar F substituent |

| 1-(1H-Pyrrol-2-ylcarbonyl)piperazine HCl | Pyrrole-2-carbonyl | Heteroaromatic acyl group |

| TFMPP (3-Trifluoromethylphenyl)piperazine | 3-Trifluoromethylphenyl | Strongly electron-withdrawing CF3 group |

Key Observations :

Pharmacological Activities

Serotonin Receptor Modulation

- 1-(3-Chlorophenyl)piperazine (mCPP) : Acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats .

- 1-(2-Methoxyphenyl)piperazine (MPP) : Exhibits 5-HT1A receptor affinity, inhibiting sympathetic nerve discharge in cats .

- TFMPP : A 5-HT1B agonist with psychoactive effects, historically used recreationally .

- 1-(1H-Pyrrol-2-ylcarbonyl)piperazine HCl : Likely modulates serotonin receptors due to structural similarity, though precise subtype selectivity requires further study .

Antimicrobial Activity

- 1-(4-Chlorophenyl)-1-propylpiperazine : Shows excellent activity against S. aureus (zone of inhibition: 22 mm) .

- 1-(4-Methylphenyl)-1-propylpiperazine: Active against P. aeruginosa (zone of inhibition: 24 mm) .

- Acylated derivatives (e.g., pyrrole-2-carbonyl) may enhance membrane penetration, but antimicrobial data for the target compound is unavailable .

Key Research Findings

Receptor Selectivity and Therapeutic Potential

- 5-HT1A Agonists (e.g., MPP) : Reduce blood pressure and sympathetic nerve activity, suggesting antihypertensive applications .

- 5-HT1B/1C Agonists (e.g., mCPP) : Linked to anxiety modulation and locomotor suppression, with implications for neuropsychiatric disorders .

- Psychoactive Piperazines (e.g., TFMPP) : Controlled due to amphetamine-like effects, highlighting the need for structural modifications to improve safety .

Actividad Biológica

1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring linked to a piperazine moiety, suggests diverse biological activities and interactions with various molecular targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride is C₁₁H₁₄ClN₃O, with a molecular weight of approximately 201.68 g/mol. The compound is synthesized through reactions involving 1H-pyrrole-2-carboxylic acid and piperazine, typically utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane or dimethylformamide .

The biological activity of 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring enhances the compound's membrane permeability, allowing it to reach intracellular targets effectively. Moreover, the pyrrole component can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride have shown effectiveness against Gram-positive bacteria and have been evaluated for their potential as antibiotic adjuvants .

Antitumor Properties

Research indicates that this compound may serve as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly valuable in cancer therapy, especially for tumors with specific DNA repair deficiencies. The compound's ability to enhance the efficacy of chemotherapeutic agents while reducing cell necrosis in conditions like stroke and myocardial infarction has been highlighted .

Study on Antibacterial Activity

A study focusing on similar piperazine derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii. The findings suggested that modifications to the piperazine structure could enhance antibacterial potency .

Evaluation of Antitumor Effects

In another investigation, the compound was tested for its effects on cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through the inhibition of PARP activity, thereby enhancing the effectiveness of conventional chemotherapy .

Data Summary

Q & A

Q. How can researchers optimize pharmacokinetic properties for CNS penetration?

- Methodology : Modify logP (target 2–3) via substituent changes (e.g., fluorination) to enhance blood-brain barrier (BBB) permeability. For instance, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine showed improved BBB penetration due to lipophilic trifluoromethyl groups . Validate using in situ perfusion models or PAMPA-BBB assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.